

3-(Diethylamino)-4-methylphenol CAS number

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Compound of Interest

Compound Name: 3-(Diethylamino)-4-methylphenol

Cat. No.: B12507900

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An In-depth Technical Guide to 3-(Diethylamino)-4-methylphenol

This technical guide provides a comprehensive overview of **3-(Diethylamino)-4-methylphenol**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and potential applications, supported by experimental data and visualizations.

Chemical and Physical Properties

3-(Diethylamino)-4-methylphenol, with the CAS number 6265-08-3, is an organic compound that presents as a liquid, semi-solid, or solid lump. It is a derivative of phenol, featuring a diethylamino group and a methyl group attached to the aromatic ring.

Chemical Identifiers

A summary of the key identifiers for **3-(Diethylamino)-4-methylphenol** is presented in the table below.

Identifier	Value	Source
CAS Number	6265-08-3	
IUPAC Name	3-(diethylamino)-4-methylphenol	
Molecular Formula	C11H17NO	
InChI Code	1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3	
InChI Key	DBDSFGCFMKANAS-UHFFFAOYSA-N	
MDL Number	MFCD18324255	

Physicochemical Properties

The following table summarizes the known physicochemical properties of **3-(Diethylamino)-4-methylphenol**.

Property	Value	Source
Molecular Weight	179.26 g/mol	
Physical Form	Liquid or Semi-Solid or Solid or Lump	
Purity	98%	
Storage Temperature	Room temperature, in a dark, inert atmosphere	

Safety and Hazard Information

3-(Diethylamino)-4-methylphenol is classified as hazardous. The GHS pictograms and hazard statements indicate its potential health risks.

GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation mark)	Warning	H302 - Harmful if swallowed. H312 - Harmful in contact with skin. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H332 - Harmful if inhaled. H335 - May cause respiratory irritation.

Data sourced from Sigma-Aldrich.

Precautionary Statements

A comprehensive list of precautionary statements for handling **3-(Diethylamino)-4-methylphenol** is provided below.

Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P271	Use only outdoors or in a well-ventilated area.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352	IF ON SKIN: Wash with plenty of water.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330	Rinse mouth.
P332+P313	If skin irritation occurs: Get medical advice/attention.
P337+P313	If eye irritation persists: Get medical advice/attention.
P362	Take off contaminated clothing and wash before reuse.
P403+P233	Store in a well-ventilated place. Keep container tightly closed.
P405	Store locked up.

P501

Dispose of contents/container to an approved waste disposal plant.

Data sourced from Sigma-Aldrich.

Experimental Protocols

While specific experimental protocols for the synthesis of **3-(Diethylamino)-4-methylphenol** are not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of analogous compounds such as 3-ethylamino-4-cresol.^[1]

Proposed Synthesis of 3-(Diethylamino)-4-methylphenol

The synthesis could potentially be achieved through the N-alkylation of 3-amino-4-methylphenol. A general procedure is outlined below.

Materials:

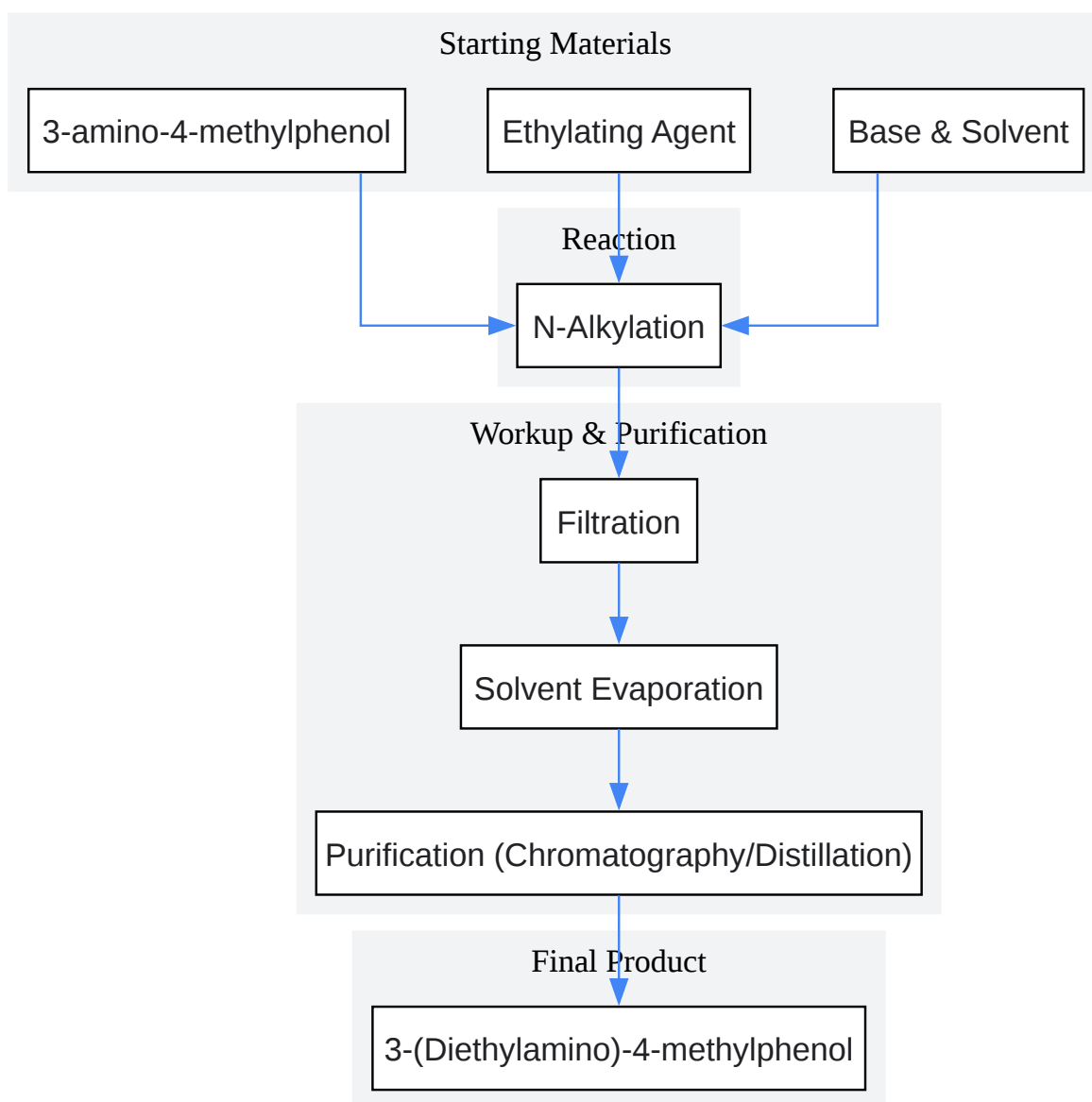
- 3-amino-4-methylphenol
- An ethylating agent (e.g., ethyl bromide or diethyl sulfate)
- A suitable base (e.g., potassium carbonate or sodium hydride)
- An appropriate solvent (e.g., acetone, acetonitrile, or DMF)

Procedure:

- Dissolve 3-amino-4-methylphenol and the base in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
- Slowly add the ethylating agent to the reaction mixture.
- Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.

- Filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure **3-(Diethylamino)-4-methylphenol**.

The following diagram illustrates the proposed synthetic workflow.



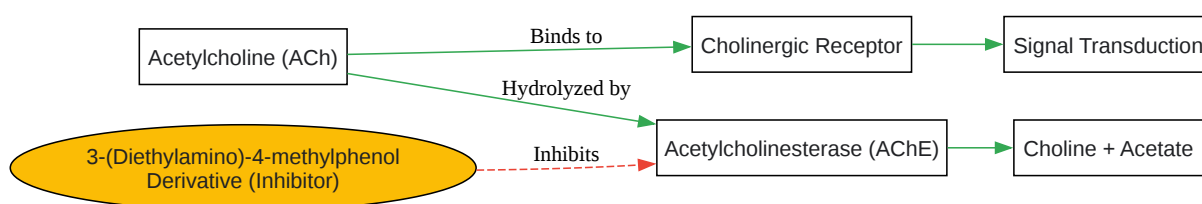
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Caption: Proposed workflow for the synthesis of **3-(Diethylamino)-4-methylphenol**.

Potential Applications and Signaling Pathways

Derivatives of aminophenols are of significant interest in drug discovery. Notably, 4-[(diethylamino)methyl]-phenol derivatives have been synthesized and evaluated as cholinesterase inhibitors.[2][3] These compounds show inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[2][3]

The therapeutic strategy involves inhibiting these enzymes to increase the levels of the neurotransmitter acetylcholine in the brain. The following diagram illustrates this signaling pathway.

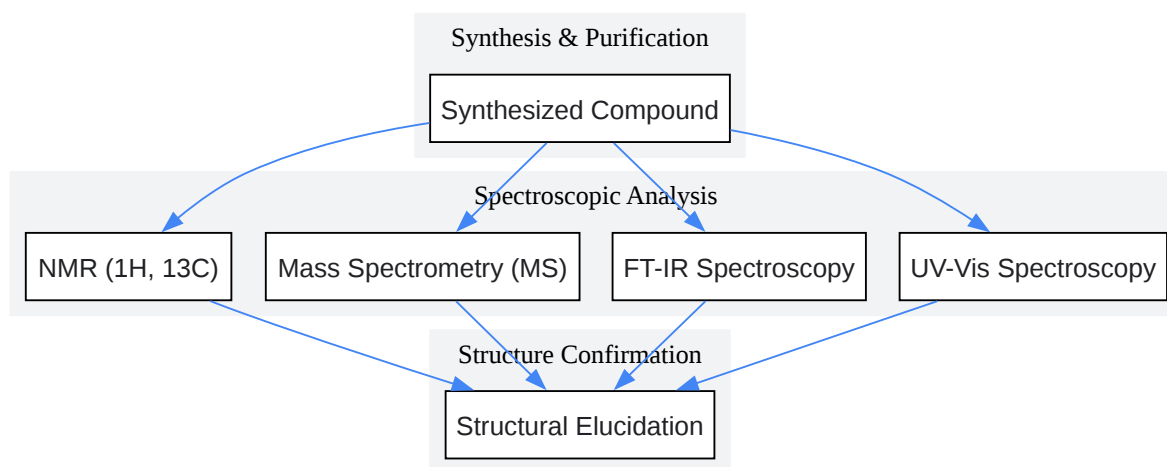
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Caption: Inhibition of Acetylcholinesterase by a potential inhibitor.

Spectroscopic Characterization

While specific spectroscopic data for **3-(Diethylamino)-4-methylphenol** is not provided in the search results, a related compound, (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, has been characterized using various spectroscopic techniques including single-crystal X-ray diffraction, UV-Vis, and FT-IR spectroscopy.[4] Computational studies using Density Functional Theory (DFT) have also been performed on this related structure.[4]

A general workflow for the spectroscopic characterization of a synthesized compound like **3-(Diethylamino)-4-methylphenol** is depicted below.



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Caption: General experimental workflow for spectroscopic characterization.

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